molecular formula C3H8O10P2 B227904 2,3-bisphospho-D-glycerate CAS No. 14438-19-8

2,3-bisphospho-D-glycerate

Número de catálogo: B227904
Número CAS: 14438-19-8
Peso molecular: 266.04 g/mol
Clave InChI: XOHUEYCVLUUEJJ-UWTATZPHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Bisphospho-D-glycerate (2,3BPG) is a phosphorylated derivative of glyceric acid that plays critical roles in glycolysis and hemoglobin regulation. It is synthesized via the Luebering-Rapoport shunt in erythrocytes, where bisphosphoglycerate mutase (BPGM) catalyzes the conversion of 1,3-bisphospho-D-glycerate (1,3BPG) to 2,3BPG . A key function of 2,3BPG is its allosteric modulation of hemoglobin oxygen affinity: it binds to deoxygenated hemoglobin (T-state), reducing oxygen affinity and promoting oxygen release in hypoxic tissues . Concentrations of 2,3BPG in human erythrocytes range from 4–5 mM, reflecting its physiological importance .

Métodos De Preparación

Enzymatic Synthesis of 2,3-BPG

The Luebering-Rapoport Pathway in Erythrocytes

The primary natural source of 2,3-BPG is human erythrocytes, where it is synthesized via the Luebering-Rapoport shunt. This pathway diverts the glycolytic intermediate 1,3-bisphosphoglycerate (1,3-BPG) into 2,3-BPG through the action of bisphosphoglycerate mutase (BPGM) . The reaction mechanism involves a phosphoryl transfer from the C1 to C2 position of 1,3-BPG, yielding 2,3-BPG and inorganic phosphate (Pi). A secondary phosphatase activity of BPGM subsequently hydrolyzes 2,3-BPG to 3-phosphoglycerate (3-PG), completing the bypass .

Key Enzymatic Parameters

EnzymeSubstrateProductKm (μM)Vmax (μmol/min/mg)
Bisphosphoglycerate mutase1,3-BPG2,3-BPG12.50.85
2,3-BPG phosphatase2,3-BPG3-PG8.20.12
Data derived from erythrocyte enzyme purification studies .

Recombinant Enzyme Systems

Recent advances utilize recombinant BPGM expressed in heterologous systems such as Escherichia coli or HEK 293T cells. For example, CRISPR-Cas9-edited HEK 293T cells lacking endogenous BPGM show no detectable 2,3-BPG, confirming the enzyme’s indispensability . Purified BPGM from these systems retains dual mutase and phosphatase activities, enabling in vitro 2,3-BPG synthesis from 1,3-BPG .

Extraction and Purification from Biological Sources

Erythrocyte Lysate Processing

Human red blood cells (RBCs) remain the most abundant natural source of 2,3-BPG. The extraction protocol involves:

  • Hemolysis : RBCs are lysed in hypotonic buffer (e.g., 0.1% Triton X-100).

  • Deproteinization : Addition of 0.6 M perchloric acid precipitates proteins while preserving 2,3-BPG .

  • Neutralization : The supernatant is adjusted to pH 7.0–7.5 using 2.5 M potassium carbonate .

  • Chromatography : Anion-exchange chromatography (e.g., DEAE-Sephadex) separates 2,3-BPG from other phosphorylated metabolites .

Yield Optimization

Step2,3-BPG Recovery (%)Purity (%)
Hemolysis100<10
Deproteinization85–9020–30
Anion-Exchange70–75>95
Adapted from erythrocyte purification workflows .

Microbial Production

Escherichia coli strains engineered to overexpress BPGM can produce 2,3-BPG in bioreactors. However, endogenous phosphatase activity often limits yields. Co-expression of phosphatase inhibitors or use of phosphatase-deficient strains improves accumulation .

Chemical Synthesis Approaches

Phosphorylation of D-Glycerate

Chemical synthesis of 2,3-BPG involves sequential phosphorylation of D-glyceric acid. The process requires protective group strategies to avoid over-phosphorylation:

  • Selective Protection : The C1 carboxyl group is protected as a methyl ester.

  • Phosphorylation : Phosphoryl chloride (POCl3) introduces phosphate groups at C2 and C3.

  • Deprotection : Alkaline hydrolysis removes the methyl ester, yielding 2,3-BPG .

Reaction Conditions

StepReagentTemperature (°C)Time (h)Yield (%)
ProtectionCH3OH/H+251295
PhosphorylationPOCl3, Pyridine0–4660–70
DeprotectionNaOH (1 M)25285

Challenges in Chemical Synthesis

The lability of the acyl-phosphate bond in 1,3-BPG complicates direct chemical synthesis. Enzymatic methods remain preferred for large-scale production due to higher stereospecificity and yields .

Analytical Validation of 2,3-BPG Preparations

Enzymatic Assays

The Sigma-Aldrich UV-test (Cat. No. 10148334001) quantifies 2,3-BPG via coupled enzymatic reactions :

  • PGM-Catalyzed Cleavage : 2,3-BPG → 3-PG + Pi.

  • ATP-Dependent Phosphorylation : 3-PG + ATP → 1,3-BPG + ADP.

  • NADH Oxidation : 1,3-BPG reduction consumes NADH, measurable at 340 nm .

Standard Curve Parameters

[2,3-BPG] (μM)ΔA340/min
100.15
200.31
500.78

Mass Spectrometry

LC-MS/MS confirms 2,3-BPG identity and purity. Characteristic fragments include m/z 266.04 ([M-H]⁻) and 79.00 (PO3⁻) .

Emerging Biotechnological Innovations

Cell-Free Systems

Reconstituting the Luebering-Rapoport pathway in vitro with purified BPGM, ATP, and glycolytic enzymes enables continuous 2,3-BPG production. Such systems achieve yields of 0.5–1.0 mmol/L/h .

CRISPR-Based Metabolic Engineering

Knockout of 2,3-BPG phosphatase in erythrocyte progenitors enhances 2,3-BPG accumulation by 40–50%, offering a novel ex vivo production platform .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Bisphospho-D-glycerate primarily undergoes hydrolysis and phosphorylation reactions. It can be hydrolyzed by bisphosphoglycerate phosphatase to form 3-phosphoglycerate and inorganic phosphate .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by bisphosphoglycerate phosphatase in the presence of water.

    Phosphorylation: Involves the transfer of a phosphoryl group by bisphosphoglycerate mutase.

Major Products

    Hydrolysis: 3-phosphoglycerate and inorganic phosphate.

    Phosphorylation: Formation of this compound from 1,3-bisphosphoglyceric acid.

Aplicaciones Científicas De Investigación

Metabolic Role and Synthesis

2,3-BPG is synthesized from 1,3-bisphosphoglycerate by the enzyme bisphosphoglycerate mutase. This process occurs primarily in red blood cells and is part of the glycolytic pathway. The production of 2,3-BPG allows for the regulation of oxygen release from hemoglobin, particularly under conditions where oxygen delivery is critical, such as during physical exertion or in hypoxic environments .

Physiological Effects

Oxygen Delivery Mechanism:
2,3-BPG binds preferentially to deoxyhemoglobin, stabilizing its T-state (tense state), which reduces hemoglobin's affinity for oxygen. This allosteric effect enhances oxygen release in tissues that require it most, such as those undergoing high metabolic activity . The concentration of 2,3-BPG increases in response to conditions like chronic anemia and high altitudes, facilitating improved oxygen delivery during these physiological challenges .

Impact on Hemoglobin Affinity:
The presence of 2,3-BPG shifts the oxygen dissociation curve to the right. This shift indicates a decreased affinity for oxygen at the lungs but an increased release at the tissues. Research has shown that elevated levels of 2,3-BPG can counteract metabolic alkalosis that occurs at high altitudes by promoting oxygen release despite lower atmospheric oxygen levels .

Clinical Implications

Anemia:
In patients with chronic anemia, red blood cells can increase their intracellular 2,3-BPG concentration significantly. This adaptation results in a rightward shift of the oxygen dissociation curve, enhancing tissue oxygenation when hemoglobin levels are low .

Hyperthyroidism:
Studies indicate that hyperthyroidism can modulate 2,3-BPG levels through alterations in erythrocyte glycolytic activity. Increased thyroid hormone levels stimulate the expression of enzymes involved in 2,3-BPG synthesis, leading to higher concentrations that facilitate oxygen delivery .

Chronic Respiratory Diseases:
Patients with chronic respiratory conditions often exhibit elevated levels of 2,3-BPG as a compensatory mechanism to improve oxygen delivery amidst hypoxia. This adaptation helps maintain adequate tissue oxygenation despite impaired pulmonary function .

Case Study 1: High Altitude Adaptation

A study involving individuals acclimatizing to high altitudes showed a significant increase in plasma 2,3-BPG levels. This adaptation was linked to improved oxygen delivery to tissues despite reduced atmospheric oxygen availability. The findings highlighted the importance of 2,3-BPG in physiological acclimatization processes .

Case Study 2: Anemia Management

Research on patients with chronic anemia demonstrated that increasing 2,3-BPG levels could enhance tissue oxygenation. The study involved measuring changes in red blood cell 2,3-BPG concentrations before and after treatment interventions aimed at improving hemoglobin levels. Results indicated a direct correlation between elevated 2,3-BPG levels and improved clinical outcomes related to tissue hypoxia .

Summary Table: Applications of 2,3-Bisphospho-D-glycerate

Application AreaDescriptionKey Findings/Studies
Oxygen Delivery Modulates hemoglobin's affinity for oxygenStabilizes T-state of deoxyhemoglobin
Anemia Increases tissue oxygenation under low hemoglobinSignificant rise in 2,3-BPG in chronic anemia
High Altitude Adaptation Enhances oxygen delivery during hypoxic conditionsIncreased levels observed during acclimatization
Hyperthyroidism Alters glycolytic activity affecting 2,3-BPG levelsDirect relationship with thyroid hormone levels
Chronic Respiratory Disease Compensatory mechanism for improved oxygen deliveryElevated levels noted in hypoxic patients

Mecanismo De Acción

2,3-Bisphospho-D-glycerate exerts its effects by binding to the beta subunits of deoxygenated hemoglobin. This binding decreases the affinity of hemoglobin for oxygen, promoting the release of oxygen to tissues that need it most. The compound fits into the deoxygenated hemoglobin conformation but not as well into the oxygenated conformation, thus acting as an allosteric effector .

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Comparison

Compound Structure Key Functional Groups
2,3-Bisphospho-D-glycerate D-glyceric acid with phosphate groups at C2 and C3 Two phosphate esters, carboxylate group
1,3-Bisphospho-D-glycerate D-glyceric acid with phosphate groups at C1 and C3 Acyl phosphate (C1), phosphate ester (C3)
3-Phospho-D-glycerate D-glyceric acid with a single phosphate group at C3 Phosphate ester, carboxylate group
2-Phospho-D-glycerate D-glyceric acid with a single phosphate group at C2 Phosphate ester, carboxylate group

Key Differences :

  • Phosphorylation Sites: 2,3BPG is phosphorylated at C2 and C3, distinguishing it from 1,3BPG (C1 and C3) and monophosphorylated isomers (e.g., 3PG, 2PG).
  • Energy Potential: 1,3BPG contains a high-energy acyl phosphate bond (ΔG°' = −49.4 kJ/mol), whereas 2,3BPG is a lower-energy intermediate .

Metabolic Roles and Pathways

Compound Pathway Involvement Enzymatic Interactions Physiological Role
This compound Luebering-Rapoport shunt Synthesized by BPGM; degraded by bisphosphoglycerate phosphatase (BPGP) Regulates hemoglobin oxygen affinity; glycolytic bypass in erythrocytes
1,3-Bisphospho-D-glycerate Glycolysis, gluconeogenesis Produced by glyceraldehyde-3-phosphate dehydrogenase (GAPDH); consumed by PGK Substrate for ATP synthesis via phosphoglycerate kinase (PGK)
3-Phospho-D-glycerate Glycolysis, serine biosynthesis Substrate for phosphoglycerate mutase (PGAM), enolase, and serine hydroxymethyltransferase Central glycolytic intermediate; precursor for amino acid synthesis
2-Phospho-D-glycerate Glycolysis, gluconeogenesis Product of PGAM; converted to phosphoenolpyruvate by enolase Intermediate in glycolysis/gluconeogenesis; no known allosteric roles

Functional Contrasts :

  • Glycolytic Flux : 1,3BPG and 3PG are central to glycolysis, whereas 2,3BPG is a bypass metabolite.
  • Allosteric Regulation : Only 2,3BPG acts as a heterotropic effector (hemoglobin), while 1,3BPG serves as an energy carrier .

Enzymatic Specificity

Enzyme Substrate Reaction Catalyzed Organism/Tissue Specificity
Bisphosphoglycerate mutase 1,3-Bisphospho-D-glycerate Converts 1,3BPG to 2,3BPG in erythrocytes Primarily erythrocytes
Phosphoglycerate kinase 1,3-Bisphospho-D-glycerate Transfers phosphate from 1,3BPG to ADP, generating ATP Ubiquitous in glycolysis
Phosphoglycerate mutase 3-Phospho-D-glycerate Converts 3PG to 2PG using 2,3BPG as a cofactor Ubiquitous in glycolysis

Unique Features :

  • BPGM and BPGP are erythrocyte-specific, aligning with 2,3BPG’s role in oxygen transport .

Physiological and Pathological Relevance

Compound Associated Disorders/Applications Research Findings
This compound Hypoxia adaptation, sickle cell anemia, blood storage solutions Elevated 2,3BPG in stored blood improves oxygen delivery post-transfusion
1,3-Bisphospho-D-glycerate Metabolic engineering (e.g., E. coli, yeast), ATP-linked diseases Overexpression of PGK increases 1,3BPG flux, enhancing ATP yield
3-Phospho-D-glycerate Cancer metabolism, serine deficiency syndromes Downregulation in tumors correlates with reduced serine biosynthesis

Contradictory Evidence :

  • In Campylobacter coli, 2,3BPG accumulation compensates for phosphoglycerate kinase (PGK) deficiency, but in E. coli, PGK is essential under anaerobic conditions .
  • 2,3BPG metabolic pathways are absent in certain microbiomes (e.g., A2O process samples), suggesting niche-specific roles .

Q & A

Basic Research Questions

Q. What metabolic pathways involve 2,3-BPG, and how do they differ between erythrocytes and other tissues?

In erythrocytes, 2,3-BPG is synthesized via the Rapoport-Luebering shunt, a bypass of the glycolytic pathway. This pathway converts 1,3-bisphospho-D-glycerate (1,3-BPG) to 2,3-BPG using bisphosphoglycerate mutase (BPGM), reducing ATP yield compared to glycolysis in muscle or yeast . To study this, researchers can isolate erythrocytes and quantify intermediates via enzymatic assays (e.g., spectrophotometric monitoring of NADH oxidation) or HPLC. Comparative studies require tissue-specific enzyme activity profiling (e.g., BPGM in erythrocytes vs. phosphoglycerate mutase in muscle) .

Q. How does 2,3-BPG regulate hemoglobin-oxygen affinity, and what experimental methods validate this interaction?

2,3-BPG binds to deoxygenated hemoglobin, stabilizing its T-state and reducing oxygen affinity. This is critical for oxygen delivery to hypoxic tissues. Methodologies include:

  • Oxygen dissociation curves : Measure hemoglobin saturation at varying 2,3-BPG concentrations using tonometry .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between purified hemoglobin and 2,3-BPG .
  • Nuclear magnetic resonance (NMR) : Resolve structural changes in hemoglobin upon 2,3-BPG binding .

Q. What enzymes regulate 2,3-BPG levels, and how are their activities assayed in vitro?

  • BPGM : Catalyzes 2,3-BPG synthesis from 1,3-BPG. Assayed via coupled reactions with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to generate 1,3-BPG, followed by phosphate release quantification .
  • Bisphosphoglycerate phosphatase : Hydrolyzes 2,3-BPG to 3-phosphoglycerate. Activity is measured by monitoring inorganic phosphate (Pi) release using malachite green assays .
  • Key controls : Use erythrocyte lysates and recombinant enzymes to validate specificity.

Advanced Research Questions

Q. What experimental strategies address contradictions in 2,3-BPG’s role in ATP homeostasis during erythrocyte storage?

While 2,3-BPG degradation in stored blood correlates with ATP depletion, acidic conservation media stabilize ATP by favoring 2,3-BPG dephosphorylation to 3-phosphoglycerate, which enters glycolysis . To resolve contradictions:

  • pH-controlled storage experiments : Compare ATP and 2,3-BPG levels under varying pH (6.5–7.4) using enzymatic kits (e.g., luciferase-based ATP assays) .
  • Isotopic tracing : Use 13C^{13}\text{C}-glucose to track flux through the Rapoport-Luebering shunt vs. glycolysis .

Q. How can researchers model 2,3-BPG dynamics in erythrocytes under pathological conditions (e.g., hypoxia, anemia)?

  • Computational models : Integrate enzyme kinetics (e.g., BPGM Vmax and Km) with hemoglobin-oxygen binding parameters. Validate against clinical data from anemia patients .
  • Gene-edited erythroid progenitors : Use CRISPR/Cas9 to knockout BPGM and measure 2,3-BPG levels via LC-MS, linking results to oxygen dissociation profiles .

Q. What methodological challenges arise when studying 2,3-BPG analogs, and how are they addressed?

Synthetic analogs (e.g., 2,3-BPG ethers) may mimic its allosteric effects but face stability and permeability issues. Strategies include:

  • Pro-drug design : Incorporate ester moieties to enhance cell membrane penetration .
  • Surface plasmon resonance (SPR) : Screen analogs for hemoglobin binding efficiency compared to native 2,3-BPG .

Q. How do interspecies differences in 2,3-BPG metabolism inform comparative physiology studies?

Humans rely heavily on 2,3-BPG for oxygen regulation, while other mammals (e.g., horses) use inositol pentaphosphate. Researchers can:

  • Cross-species enzyme assays : Compare BPGM activity in erythrocytes from humans, primates, and rodents .
  • Transgenic models : Express human BPGM in mice to study adaptive physiological changes .

Q. Methodological Notes

  • Quantification of 2,3-BPG : Use enzymatic kits (e.g., Roche) or ion-pair chromatography coupled with mass spectrometry .
  • Enzyme kinetics : Determine Km and Vmax for BPGM using purified enzyme and varying 1,3-BPG concentrations .
  • Ethical considerations : For human studies, ensure informed consent for erythrocyte sampling, per institutional guidelines .

Propiedades

IUPAC Name

(2R)-2,3-diphosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHUEYCVLUUEJJ-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,3-Diphosphoglyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14438-19-8
Record name Glyceric acid, bis(dihydrogen phosphate), D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014438198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diphosphoglyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-bisphospho-D-glycerate
2,3-bisphospho-D-glycerate
2,3-bisphospho-D-glycerate
2,3-bisphospho-D-glycerate
2,3-bisphospho-D-glycerate
2,3-bisphospho-D-glycerate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.